molecular formula C6H8Cl2F2N2O B2506917 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride CAS No. 1779133-38-8

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride

Cat. No.: B2506917
CAS No.: 1779133-38-8
M. Wt: 233.04
InChI Key: HBJMZFRNGMMAGB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride ( 1779133-38-8) is an organic compound with the molecular formula C6H8Cl2F2N2O and a molecular weight of 233.04 g/mol . This solid serves as a versatile and valuable building block in scientific research, particularly in medicinal chemistry and drug discovery. The presence of the difluoromethoxy group adjacent to the amine functionality on the pyridine ring makes it a key intermediate for the synthesis of more complex molecules. Its primary research value lies in its potential to modulate the physicochemical properties of lead compounds, such as improving metabolic stability and membrane permeability. Researchers utilize this compound under specified safety guidelines. Please consult the Safety Data Sheet (SDS) for comprehensive handling information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use . Proper storage is recommended to maintain its long-term stability .

Properties

IUPAC Name

2-(difluoromethoxy)pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-4(9)1-2-10-5;;/h1-3,6H,(H2,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJMZFRNGMMAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)OC(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Hydroxy-4-nitropyridine

The initial step involves nitration of 2-hydroxypyridine. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C for 2 hours, yielding 2-hydroxy-4-nitropyridine with a regioselectivity of 60%. The electron-withdrawing hydroxyl group directs nitration to the para position, though competing meta byproducts may necessitate chromatographic purification.

Table 1: Nitration of 2-Hydroxypyridine

Starting Material Reagents Conditions Product Yield (%)
2-Hydroxypyridine HNO₃/H₂SO₄ 0°C, 2 h 2-Hydroxy-4-nitropyridine 60

Difluoromethylation of 2-Hydroxy-4-nitropyridine

The hydroxyl group at position 2 is replaced with a difluoromethoxy moiety using electrophilic difluoromethylation. Hypervalent iodine reagents, such as phenyliodine difluoromethyl sulfate (PhICF₂H), enable efficient O-difluoromethylation under mild conditions (room temperature, dichloromethane solvent), achieving 70% yield. Alternatively, ClCF₂H with potassium hydroxide (KOH) in dimethylformamide (DMF) at 80°C provides the product in 45% yield.

Table 2: Difluoromethylation Conditions

Reagent Base Solvent Temperature Time Yield (%)
ClCF₂H KOH DMF 80°C 12 h 45
PhICF₂H DCM RT 24 h 70

Reduction of Nitro to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 5 wt%) in ethanol under 1 atm H₂ reduces the nitro group to an amine in 85% yield. Alternatively, Fe/HCl reduction under reflux conditions achieves 75% yield but requires acid-tolerant equipment.

Table 3: Nitro Group Reduction

Method Catalyst Solvent Pressure Time Yield (%)
H₂/Pd-C Pd/C EtOH 1 atm 6 h 85
Fe/HCl HCl(aq) Reflux 3 h 75

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, precipitating the dihydrochloride salt. Crystallization from a 1:1 ethanol/water mixture yields >95% pure product.

Direct Amination of 2-(Difluoromethoxy)pyridine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling reaction introduces the amine group directly. Using 2-(difluoromethoxy)pyridin-4-bromide, ammonia gas, and a palladium/Xantphos catalyst system in toluene at 110°C, the amine is formed in 65% yield. This method bypasses nitro intermediates but requires anhydrous conditions and specialized catalysts.

Table 4: Buchwald-Hartwig Amination Parameters

Substrate Catalyst Ligand Solvent Temperature Yield (%)
2-(Difluoromethoxy)-4-bromopyridine Pd(OAc)₂ Xantphos Toluene 110°C 65

Hydroxylamine Substitution

Hydrazine reacts with 2-(difluoromethoxy)pyridin-4-fluoride in isopropanol at 25°C for 24 hours, followed by Raney nickel-catalyzed hydrogenolysis to yield the amine (60% overall). This method mirrors patented protocols for analogous pyridine derivatives.

Industrial-Scale Production Considerations

Continuous Flow Difluoromethylation

To enhance safety and efficiency, ClCF₂H is introduced via continuous flow reactors, minimizing exposure to gaseous reagents. A tubular reactor with KOH-saturated DMF achieves 55% conversion at 80°C with a residence time of 30 minutes.

Crystallization Optimization

Salt formation is optimized using anti-solvent crystallization. Adding diethyl ether to an HCl-saturated ethanol solution of the free amine produces uniform crystals with 98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency Comparison

Route Steps Total Yield (%) Scalability Cost ($/kg)
Nitration-Difluoromethylation-Reduction 3 35 High 1,200
Buchwald-Hartwig Amination 2 65 Moderate 2,500
Hydroxylamine Substitution 2 60 Low 1,800

The nitration-difluoromethylation route, though lengthier, remains cost-effective for bulk synthesis. Conversely, transition metal-catalyzed methods offer higher yields but incur elevated catalyst costs.

Mechanistic Insights

Difluoromethylation Mechanism

Electrophilic difluoromethylation proceeds via a two-electron transfer pathway. PhICF₂H generates a difluoromethyl radical under visible light, which couples with the pyridinyl oxide intermediate. In contrast, ClCF₂H undergoes nucleophilic substitution with the deprotonated hydroxyl group, facilitated by KOH.

Nitro Reduction Pathways

Catalytic hydrogenation follows a heterogeneous mechanism: H₂ dissociates on the Pd surface, transferring hydrogen atoms to the adsorbed nitro group. Fe/HCl reduction proceeds via sequential electron transfers, converting nitro to nitroso and hydroxylamine intermediates before final amine formation.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Para-nitration dominates due to the hydroxyl group’s directing effect, but meta byproducts (≈15%) necessitate silica gel chromatography. Recrystallization from hot water improves purity to >99%.

Difluoromethoxy Group Stability

The CF₂O– linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., DCM, DMF) prevent decomposition during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, particularly cancer. Its structural characteristics allow it to interact with multiple biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine compounds can inhibit key signaling pathways involved in tumor growth, such as c-Met and VEGFR-2. These pathways are critical targets in cancer treatment due to their roles in cell proliferation and survival .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as a drug candidate in treating various conditions. Its ability to modulate biological activity makes it suitable for further development into therapeutic agents.

Chemical Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. It undergoes various chemical reactions, including oxidation and substitution, making it versatile for developing new compounds with desired properties .

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameSimilarity IndexKey Features
2-(Methoxymethoxy)pyridin-4-amine0.82Contains a methoxymethoxy group
6-(Difluoromethoxy)nicotinaldehyde0.78Aldehyde functional group
5-(Chloromethyl)-2-(difluoromethoxy)pyridine0.78Chloromethyl substitution

These comparisons highlight how variations in functional groups can lead to differences in biological activity and chemical reactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its structural features may play a crucial role in inhibiting microbial growth .

Potential in Drug Development

Ongoing studies focus on enhancing the compound's efficacy as a drug candidate through structural modifications aimed at improving its metabolic stability and bioavailability .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 209.27 g/mol (free base: ~172.14 g/mol) .
  • CAS Number: Not explicitly listed in evidence, but related analogs (e.g., EN300-33244676) suggest proprietary identifiers .
  • Applications: Primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors or antiviral agents, though commercial availability is noted as discontinued .

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridine/Pyrimidine Family

The compound shares functional similarities with other dihydrochloride salts of pyridine and pyrimidine derivatives. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride Pyridine 2-OCF₂H, 4-NH₂ (dihydrochloride) 209.27 Discontinued; research applications
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidine + piperidine 2-pyrimidyl, 4-NH₂ (dihydrochloride) 272.18 Lab research (kinase inhibitors)
Pyridoxamine Dihydrochloride Pyridine 4-CH₂NH₂, 5-CH₂OH, 3-OH 241.11 Vitamin B6 analog; metabolic studies
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride Pyridine + morpholine 6-CH₃, morpholine-ethylamine 322.26 Neurological drug candidates

Key Observations :

  • Substituent Effects: The difluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., pyridoxamine dihydrochloride) .
  • Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility versus free bases, critical for bioavailability in drug development .

Biological Activity

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H6F2N2O·2HCl
  • CAS Number : 1779133-38-8

The biological activity of 2-(Difluoromethoxy)pyridin-4-amine is primarily attributed to its interaction with various molecular targets, which may include enzymes and receptors involved in signaling pathways. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have demonstrated effective inhibition against various bacterial strains, suggesting that 2-(Difluoromethoxy)pyridin-4-amine may possess comparable activity .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of pyridine derivatives suggest that 2-(Difluoromethoxy)pyridin-4-amine may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Study 1: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of pyridine derivatives found that modifications at the 4-position significantly affected anticancer potency. Compounds similar to 2-(Difluoromethoxy)pyridin-4-amine demonstrated selective inhibition of cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another study, compounds structurally related to 2-(Difluoromethoxy)pyridin-4-amine were evaluated for their ability to inhibit specific kinases involved in cancer progression. The findings indicated that such compounds could effectively disrupt signaling pathways critical for tumor growth, highlighting their therapeutic potential in oncology .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(Difluoromethoxy)pyridin-4-amine. Early findings suggest that the compound has favorable solubility characteristics but requires optimization to enhance bioavailability for therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like difluoromethoxy significantly enhances biological activity. This modification not only improves binding affinity to target proteins but also influences the compound's overall pharmacological profile .

Q & A

Q. What are the established synthetic routes for 2-(difluoromethoxy)pyridin-4-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:

Condensation : Reacting a pyridine precursor with difluoromethoxy reagents under controlled pH (e.g., using inorganic bases like NaOH) .

Oxidation : Employing oxidizing agents (e.g., hydrogen peroxide) to stabilize intermediates, with temperature maintained at 40–60°C to prevent overoxidation .

Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity .
Optimization : Yield improvement requires precise control of solvent polarity (e.g., ethanol/water mixtures), catalyst selection (e.g., Pd/C for hydrogenation), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm the presence of difluoromethoxy groups and pyridine ring protons .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 239.14 for the free base) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the dihydrochloride form .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :
  • Stability : The dihydrochloride salt exhibits improved hygroscopic resistance compared to the free base. Store at -20°C in amber vials under nitrogen to prevent hydrolysis .
  • Degradation Pathways :
  • Hydrolysis : In aqueous solutions (pH > 7), the difluoromethoxy group may hydrolyze to form hydroxylated byproducts.
  • Oxidation : Exposure to light generates sulfone derivatives, detectable via HPLC retention time shifts .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s electronic configuration and intermolecular interactions in biological systems?

  • Methodological Answer :
  • Electronic Effects : The electronegative difluoromethoxy group withdraws electron density from the pyridine ring, enhancing electrophilicity at the 4-amine position. This facilitates hydrogen bonding with target proteins (e.g., kinase active sites) .
  • Intermolecular Interactions : Fluorine atoms participate in C-F···H-N hydrogen bonds, stabilizing ligand-receptor complexes. Computational studies (DFT) show a dipole moment increase of ~1.2 D compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays for this compound?

  • Methodological Answer :
  • Assay Validation :

Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC50_{50} values, minimizing false positives from solvent effects (e.g., DMSO < 0.1% v/v) .

Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out nonspecific binding .

  • Data Normalization : Normalize activity to internal controls (e.g., ATP levels in kinase assays) to account for batch-to-batch variability .

Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of serotonin receptors (5-HT2A_{2A}) to simulate binding poses. The difluoromethoxy group shows favorable van der Waals interactions with hydrophobic pockets .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding differences between fluorinated and non-fluorinated analogs .

Q. How can kinetic isotope effects (KIEs) be employed to study the reaction mechanism of this compound in enzymatic systems?

  • Methodological Answer :
  • Deuterium Labeling : Synthesize 2^{2}H-labeled analogs at the 4-amine position to track proton transfer steps in enzyme-catalyzed reactions .
  • KIE Measurement : Compare kH/kDk_{\text{H}}/k_{\text{D}} ratios using LC-MS. A KIE >1 indicates rate-limiting proton transfer (e.g., in cytochrome P450-mediated oxidation) .

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